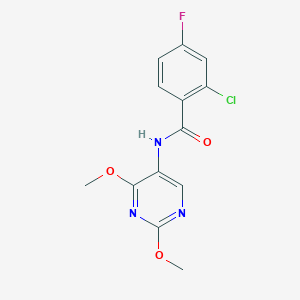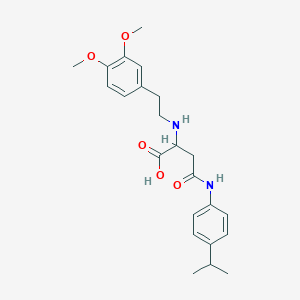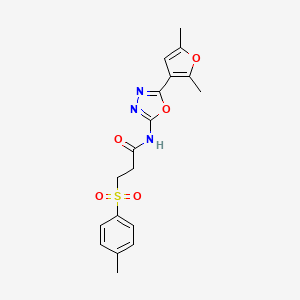
2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-4-fluorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a member of the benzamide family and is commonly referred to as 'CDMFB'.
Aplicaciones Científicas De Investigación
Synthesis and Bioactivity of Derivatives : Derivatives of 2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-4-fluorobenzamide have been synthesized and studied for their bioactive properties. For instance, the synthesis and bioactivity of 2-benzoyl pyrimidine derivatives, a structure developed from 2-pyrimidinoxy-N aryl benzylamine, have been explored. These compounds have shown potential in fungicidal activities against cucumber powdery mildew, indicating their significance in agricultural applications (Q. Lü et al., 2015).
Antiviral Properties : Some derivatives have been synthesized and evaluated for their antiviral properties. For example, the synthesis of 5-substituted 2,4-dimethoxypyrimidines and their conversion into 2'-deoxyribonucleosides have been investigated, showing activity against herpes simplex virus (P. Coe et al., 1982).
Development of Protein Kinase Inhibitors : The compound has been used in the development of protein kinase inhibitors. For instance, the synthesis of CTx-0152960 and CTx-0294885, protein kinase inhibitors, utilized a hybrid flow and microwave approach involving the use of derivatives of this compound (C. Russell et al., 2015).
Antimicrobial Applications : There have been studies on fluorobenzamides containing thiazole and thiazolidine, which show promising antimicrobial activities. These compounds, with a fluorine atom in the benzoyl group, have been effective against various bacterial and fungal strains (N. Desai et al., 2013).
Herbicidal Activity : The herbicidal activity of 3-Chloro-4-fluorobenzoylthiourea, synthesized from derivatives of this compound, has been demonstrated, indicating its potential use in weed control (Liu Chang-chun, 2006).
Antiproliferative and Anticancer Activities : Research has also focused on the antiproliferative activity of compounds derived from this chemical. For example, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide exhibited significant inhibition against various human cancer cell lines, showcasing its potential in cancer treatment (Pei Huang et al., 2020).
Application in Organic Synthesis : The compound has been used in the development of scalable synthetic routes for pharmaceuticals. For example, a practical and scalable synthetic route to YM758 Monophosphate, a novel If channel inhibitor, was developed using derivatives of this compound (S. Yoshida et al., 2014).
Propiedades
IUPAC Name |
2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O3/c1-20-12-10(6-16-13(18-12)21-2)17-11(19)8-4-3-7(15)5-9(8)14/h3-6H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSLAQSARBYABP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NC(=O)C2=C(C=C(C=C2)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline](/img/structure/B2748916.png)

![1-[(3-chloro-4-fluorophenyl)sulfonyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-D-prolinamide](/img/structure/B2748919.png)
![N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2748920.png)


![(7R)-8-Benzyl-7-(4-methylphenyl)-5-(4-methylphenyl)sulfonyl-2-oxa-5,8-diazaspiro[3.4]octane](/img/structure/B2748923.png)
![4-methyl-4-p-tolyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2748924.png)


![(Z)-methyl 2-(2-((2-phenoxyacetyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2748928.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2748932.png)